3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine

Lipophilicity Membrane partitioning Hydrophobicity

This is the extreme high-lipophilicity endpoint in the 3-(4-ethoxyphenyl)-6-(alkoxy)pyridazine homologous series, with a cLogP of 8.40—0.78 units above the C14 analog. The hexadecyloxy (C16) chain drives deep membrane integration, making it essential for lipid bilayer anchoring, LNP formulation, and hydrophobic probe applications. Avoid generic substitution: each two‑carbon elongation adds ~0.8 LogP units, profoundly altering membrane partitioning. Procure the full series, including this C16 maximum, to validate in silico models across the entire hydrophobicity range.

Molecular Formula C28H44N2O2
Molecular Weight 440.7 g/mol
CAS No. 650603-02-4
Cat. No. B12602837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine
CAS650603-02-4
Molecular FormulaC28H44N2O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC
InChIInChI=1S/C28H44N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-24-32-28-23-22-27(29-30-28)25-18-20-26(21-19-25)31-4-2/h18-23H,3-17,24H2,1-2H3
InChIKeyVRIHFAIEFHSKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine (CAS 650603-02-4): Procurement-Relevant Baseline Profile


3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine (CAS 650603-02-4) belongs to the 3,6-disubstituted pyridazine family, featuring an aromatic heterocycle with an ethoxyphenyl group at position 3 and a hexadecyloxy (C16) alkoxy chain at position 6 [1]. With a molecular formula of C28H44N2O2 and a molecular weight of 440.7 g/mol, this compound is characterized by exceptionally high calculated lipophilicity (cLogP = 8.40) and a topological polar surface area (tPSA) of 44.24 Ų [1]. The compound is part of a homologous series of alkoxy-chain pyridazine derivatives offered primarily as research screening compounds. No published primary pharmacological or in vivo data specific to this compound were identified at the time of this analysis.

Why Generic Alkoxy-Pyridazine Substitution Cannot Support 3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine Procurement Decisions


Generic substitution among 3-(4-ethoxyphenyl)-6-(alkoxy)pyridazine analogs is scientifically unsound because lipophilicity—the primary property governed by the alkoxy chain length—changes profoundly with each two-carbon elongation. Computed cLogP values increase by approximately 0.8 units per two methylene units, producing an overall ΔLogP of 5.85 between the methoxy (C1) and hexadecyloxy (C16) derivatives [1]. This lipophilicity gradient directly dictates membrane partitioning, aqueous solubility, and compound distribution in biological assays or formulation matrices. Consequently, selecting a shorter-chain analog without adjusting for these quantifiable property differences risks misalignment with experimental objectives that require high hydrophobicity, such as lipid bilayer integration, long-circulating formulations, or hydrophobic probe applications. Procurement decisions must therefore be guided by the specific cLogP and molecular size requirements of the intended assay or application, not by class-level assumptions.

Quantitative Differentiation Evidence: 3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine vs. Alkoxy-Chain Analogs


Lipophilicity Gradient: cLogP 8.40 for Hexadecyloxy (C16) vs. 7.62 for Tetradecyloxy (C14), 6.84 for Dodecyloxy (C12), and 6.06 for Decyloxy (C10)

3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine exhibits the highest computed logP (cLogP = 8.40) in its homologous alkoxy series [1]. This exceeds the cLogP of the tetradecyloxy (C14) analog (7.62) by 0.78 log units, the dodecyloxy (C12) analog (6.84) by 1.56 log units, and the decyloxy (C10) analog (6.06) by 2.34 log units [2][3][4]. The difference relative to the methoxy (C1) analog (cLogP = 2.55) is 5.85 log units . Each two-carbon chain elongation contributes approximately 0.78–0.82 logP units. This quantitative gradient is computed using identical software algorithms (ChemSrc platform), ensuring cross-compound comparability.

Lipophilicity Membrane partitioning Hydrophobicity

Molecular Size Distinction: MW 440.7 for Hexadecyloxy (C16) vs. 230.3–412.6 Across Shorter-Chain Analogs

The hexadecyloxy (C16) compound has a molecular weight of 440.7 g/mol, which is 28.1 Da higher than the tetradecyloxy (C14) analog (412.6 g/mol), 56.1 Da higher than the dodecyloxy (C12) analog (384.6 g/mol), 84.2 Da higher than the decyloxy (C10) analog (356.5 g/mol), and 210.4 Da higher than the methoxy (C1) analog (230.3 g/mol) [1][2]. The tPSA remains constant at 44.24 Ų across the entire series, meaning that the increasing molecular weight is entirely attributable to the lengthening alkoxy chain, which adds approximately 14 rotatable bonds in the C16 compound relative to C1 [1][2][3].

Molecular weight Rotatable bonds Distribution coefficient

Downstream Property Inference: Solubility and Permeability Differentiation Driven by Chain Length

Based on the established cLogP gradient (8.40 for C16 vs. 6.06–7.62 for shorter-chain analogs), the hexadecyloxy compound is predicted to have substantially lower aqueous solubility and higher liposomal or membrane partitioning than its shorter-chain comparators [1][2]. A cLogP above 8 generally correlates with aqueous solubility below 1 ng/mL for neutral compounds, whereas the C10 analog (cLogP 6.06) is expected to be approximately 200-fold more water-soluble by partition theory [2]. No experimental solubility data were identified for this specific series. This class-level inference is supported by the consistent Hansch-Fujita relationship between logP and aqueous solubility for non-ionizable compounds.

Aqueous solubility Membrane permeability Lipid bilayer partitioning

Absence of Direct Biological Potency Data: High-Strength Differentiation Not Currently Supported

No direct head-to-head bioassay data comparing the hexadecyloxy (C16) compound with shorter-chain analogs were identified in peer-reviewed literature or public databases. The closest structurally related compound with available bioactivity data is 3-(4-ethoxyphenyl)-6-(methylthio)pyridazine (CAS 721964-48-3), which demonstrated an EC50 > 120,000 nM against STK33 kinase, indicating negligible activity [1]. No analogous kinase profiling, cytotoxicity, or target-engagement data were found for the hexadecyloxy compound. Procurement decisions based on biological potency therefore cannot be supported by currently available evidence. Users requiring potency data must commission de novo screening or request unpublished vendor data.

Pharmacological activity Kinase inhibition Cytotoxicity

Best-Fit Research and Industrial Application Scenarios for 3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine (CAS 650603-02-4) Driven by Quantitative Evidence


Lipid Bilayer and Membrane-Model Probe Studies

The exceptionally high cLogP of 8.40, exceeding the tetradecyloxy analog by 0.78 log units, makes this compound the optimal choice for studies requiring deep integration into lipid bilayers or membrane models [1]. Its hydrophobic hexadecyloxy chain anchors the pyridazine core within the membrane hydrophobic core, while the ethoxyphenyl group provides a UV-active or fluorescent probe handle. Compared with shorter-chain analogs, the C16 compound offers approximately 6-fold greater membrane partitioning than the C14 analog (10^0.78 ≈ 6.0), which is critical for fluorescence quenching depth-dependent experiments or studies of transmembrane distribution [1][2].

Lipid Nanoparticle and Long-Circulating Formulation Development

For lipid nanoparticle (LNP) or liposomal formulation development, the molecular weight of 440.7 g/mol combined with cLogP 8.40 positions this compound as a highly hydrophobic cargo or membrane anchor candidate [1]. The constant tPSA of 44.24 Ų across the series means that the increased molecular bulk arises entirely from the hydrophobic chain, enhancing logD without introducing additional polar surface area that could impede bilayer packing [1][3]. This property profile supports use as a non-exchangeable lipid anchor in LNP formulations, where retention within the lipid phase is critical for sustained release or immune evasion.

Structure-Lipophilicity Relationship (SLR) and QSAR Model Validation

This compound serves as the extreme high-lipophilicity endpoint in a homologous series spanning cLogP from 2.55 (C1 methoxy) to 8.40 (C16 hexadecyloxy) [1][2]. The quantitative LogP increments of approximately 0.8 per two methylenes provide a predictable gradient for validating in silico LogP prediction algorithms, chromatographic hydrophobicity indices, or quantitative structure-property relationship (QSPR) models. Procurement of the entire series, including the C16 compound as the maximum chain-length variant, is necessary for rigorous model training and validation where extrapolation to high LogP regimes must be tested against experimental retention data.

Quote Request

Request a Quote for 3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.